2-(3-Nitrophenylamino)thiazole-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of 2-aminothiazole compounds has been reported in the literature . For instance, the synthesis of ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate was achieved by combining a mixture of 4-hydroxythiobenzamide and ethyl bromopyruvate in ethanol .
Molecular Structure Analysis
The molecular structure of 2-aminothiazole compounds has been characterized using various techniques such as FTIR and NMR . For example, the 1H NMR spectrum of a related compound, ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate, showed signals corresponding to the thiazole ring, the aromatic ring, and the ester group .
Chemical Reactions Analysis
The chemical reactions involving 2-aminothiazole compounds have been studied . For instance, the reaction of 2-aminothiazole with aldehydes or ketones in the presence of glacial acetic acid leads to the formation of Schiff bases .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-aminothiazole compounds have been analyzed using various techniques . For example, the melting point, yield, and Rf value of a related compound, ethyl 2-(4-hydroxyphenyl) thiazole-4-carboxylate, were determined . The compound was also characterized using IR spectroscopy, which provided information about the functional groups present in the molecule .
Scientific Research Applications
Thiazoles are important heterocyclic compounds that have been found to have diverse biological activities . They have been used in the development of new compounds that act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- Pharmaceuticals : Thiazoles are used as intermediates in the synthesis of pharmaceuticals . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
- Organic Synthesis : Thiazoles are also used in the field of organic synthesis .
- Antitumor Activity : Some thiazole derivatives have shown potent antitumor activity .
- Antimicrobial Activity : Thiazole derivatives have been synthesized to obtain substances with significant antimicrobial activity .
Future Directions
Thiazole derivatives, including 2-aminothiazole compounds, have shown promise in various therapeutic areas . Therefore, there is significant interest in the design, synthesis, and development of new 2-aminothiazole-based compounds for potential use as therapeutic agents . Future research will likely focus on exploring the biological activities of these compounds and optimizing their properties for specific applications .
properties
IUPAC Name |
2-(3-nitroanilino)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S/c14-9(15)8-5-18-10(12-8)11-6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPZWONPRBMLCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenylamino)thiazole-4-carboxylic acid |
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